4-(2-Aminopropyl)-2-methoxyphenol
Overview
Description
“4-(2-Aminopropyl)-2-methoxyphenol” is also known as Hydroxyamphetamine . It is an indirectly acting sympathomimetic agent which is mainly used as local eye drops for diagnostic purposes . It causes dilation of the eye pupil before a diagnostic test . The main use of hydroxyamphetamines as eye drops is the diagnosis of Horner’s syndrome which is characterized by nerve lesions .
Synthesis Analysis
A series of 1-(2-aminopropyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones were synthesized by three-component reactions of 4-substituted 2,4-dioxobutanoic acid methyl esters with mixtures of an aromatic aldehyde and 1,2-diaminopropane .Molecular Structure Analysis
The molecular formula of “4-(2-Aminopropyl)-2-methoxyphenol” is C9H13NO . The molecular weight is 151.2056 . The structure of this compound includes a benzene ring .Chemical Reactions Analysis
The compound reacts with hydrazine, p-phenetidine, and acetic anhydride . The reaction of Id with hydrazine hydrate in glacial HOAc synthesized previously unreported pyrrolo [3,4- c ]pyrazole IIIa .Physical And Chemical Properties Analysis
The compound is a white to off-white crystalline powder . Its melting point is 125.5°C . The water solubility is 3.14 mg/ml .Scientific Research Applications
Thermochemical and Spectroscopic Studies : Methoxyphenols, including 2-methoxyphenol, have been studied for their thermochemical properties and ability to form strong intermolecular and intramolecular hydrogen bonds. These properties are significant in understanding their applications in various scientific fields, especially in material science and molecular chemistry (Varfolomeev et al., 2010).
Toxicity and Biological Activity : Research has been conducted on the cytotoxicity of methoxyphenol derivatives in rat liver, which is crucial for understanding their potential biological effects and safety in medical and pharmaceutical applications (Thompson et al., 1995).
Polymer Synthesis and Antioxidant Activity : The polymerization of 4-methoxyphenol and its antioxidant properties have been investigated, suggesting its potential use in developing new antioxidant agents (Zheng et al., 2013).
Molecular Structure and Bonding : Studies have been conducted on the molecular structure and bonding interactions of methoxyphenol derivatives, providing insights into their chemical properties and potential applications in material science and molecular engineering (Raghavendra et al., 2015).
DNA Binding and Biological Activities : The DNA binding properties and biological activities of methoxyphenol-based compounds have been explored, indicating their potential applications in biotechnology and pharmaceuticals (Çay et al., 2015).
Solvation Studies : Research on the solvation of methoxyphenol derivatives in various solutions under different conditions can provide insights into their behavior in different environments, which is important for applications in chemistry and material science (Antipova et al., 2020).
Antioxidant and Biological Activities : Comparative studies on the antioxidant and biological activities of methoxyphenol derivatives, such as eugenol, have been conducted, highlighting their potential uses in food and pharmaceutical industries (Mastelić et al., 2008).
Degradation and Environmental Impact : Studies on the degradation of methoxyphenols and their environmental impact, such as the formation of secondary organic aerosols, are crucial for understanding their role in atmospheric chemistry and potential environmental implications (Lauraguais et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The synthesis of 6-(2,5-dimethoxy-4-(2-aminopropyl)phenyl)hexylthiol, an agonist with a very high affinity for the 5HT2A serotonin receptor subtype is reported . This agonist was designed to be attached to highly fluorescent cadmium selenide/zinc sulfide core/shells via a thiol at the end of a linker arm . This conjugate has applications in biological assays and biological imaging .
properties
IUPAC Name |
4-(2-aminopropyl)-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBOYXOSSQEJBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926648 | |
Record name | 4-(2-Aminopropyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminopropyl)-2-methoxyphenol | |
CAS RN |
13026-44-3 | |
Record name | 4-Hydroxy-3-methoxyamphetamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13026-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-O-Methyl-alpha-methyldopamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013026443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Aminopropyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-0-METHYL-.ALPHA.-METHYLDOPAMINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW5V6G007J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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